molecular formula C16H24Cl2F2N2O B2836037 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride CAS No. 1396676-82-6

1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride

Cat. No.: B2836037
CAS No.: 1396676-82-6
M. Wt: 369.28
InChI Key: GTBIGTDGUNNMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride is a synthetic small molecule featuring a piperazine core substituted with a 2,5-difluorobenzyl group and a cyclopropyl-ethanol side chain. The dihydrochloride salt form enhances its solubility and stability, which is critical for pharmaceutical applications .

Properties

IUPAC Name

1-cyclopropyl-2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F2N2O.2ClH/c17-14-3-4-15(18)13(9-14)10-19-5-7-20(8-6-19)11-16(21)12-1-2-12;;/h3-4,9,12,16,21H,1-2,5-8,10-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBIGTDGUNNMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC3=C(C=CC(=C3)F)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step in this synthesis is the aza-Michael addition between diamine and the in situ generated sulfonium salt . The protected diamines are typically obtained in two steps from available amino acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization and other purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: The compound is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound allows it to bind to various receptors and enzymes, potentially modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Compound Name Piperazine Substituent Side Chain Molecular Weight (Salt) Key Features
1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride 2,5-Difluorobenzyl Cyclopropyl-ethanol Not provided Enhanced lipophilicity (F atoms), conformational rigidity (cyclopropyl)
Levocetirizine dihydrochloride 4-Chlorophenylphenylmethyl Ethoxyacetic acid 461.81 H1 antagonist, chirality-dependent activity
Cetirizine hydrochloride 4-Chlorophenylphenylmethyl Carboxymethoxyethyl 388.89 (free base) Non-sedating antihistamine
  • The cyclopropyl group may reduce metabolic degradation by restricting conformational flexibility .

Pharmacological and Pharmacokinetic Properties

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Receptor Affinity : Piperazine derivatives often target histamine H1 or serotonin receptors. The 2,5-difluoro substitution may alter binding kinetics compared to cetirizine’s 4-chloro group, possibly enhancing selectivity or potency .
  • Metabolism : Fluorinated aromatic rings generally resist oxidative metabolism, suggesting a longer half-life than chlorine-containing analogs. The cyclopropyl group could further hinder cytochrome P450-mediated degradation .
  • Dose-Effect Analysis : Methods such as Litchfield and Wilcoxon’s graphical dose-response analysis (used for similar compounds) may apply to this molecule for estimating median effective doses (ED50) and slope parameters .

Analytical Methods

The compound’s quality control and characterization likely employ techniques akin to those for levocetirizine and pseudoephedrine hydrochloride:

  • HPLC Analysis: As described in , mobile phases combining methanol and sodium perchlorate buffer (pH 2.7) are effective for resolving piperazine derivatives. Adjusting methanol ratios (e.g., 3:17 to 1:1) optimizes retention times for polar salts .
  • Crystallography : SHELX programs () are widely used for small-molecule crystallography, suggesting their application in determining the compound’s salt form and stereochemistry .

Therapeutic Implications

  • Antihistamine Potential: Unlike cetirizine, the target compound’s fluorinated aromatic system may reduce sedative effects by limiting CNS penetration, though this requires validation.
  • Neuromodulatory Applications : The cyclopropyl group’s rigidity could favor interactions with G-protein-coupled receptors (GPCRs) beyond H1, such as serotonin or dopamine receptors.

Q & A

Q. What are the established synthetic routes for 1-Cyclopropyl-2-(4-(2,5-difluorobenzyl)piperazin-1-yl)ethanol dihydrochloride?

The synthesis typically involves multi-step organic reactions, including:

  • Alkylation of piperazine : Reacting a piperazine derivative with 2,5-difluorobenzyl bromide under basic conditions to introduce the benzyl group .
  • Cyclopropane incorporation : Using cyclopropylmethyl halides or epoxide-opening strategies to attach the cyclopropyl moiety .
  • Ethanol linker formation : Employing nucleophilic substitution or reduction (e.g., NaBH₄) to form the ethanol bridge . Purification often involves column chromatography, and the final dihydrochloride salt is obtained via HCl treatment . Characterization relies on ¹H/¹³C NMR (e.g., δ 7.35 ppm for aromatic protons) and mass spectrometry (MS) for molecular weight confirmation .

Q. How is the compound characterized to confirm structural integrity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., piperazine methylene groups at δ 2.51 ppm) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry (see Acta Crystallographica protocols in ).
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical) and detects impurities .
  • Elemental analysis : Validates C, H, N, and Cl content .

Q. What pharmacological activities are associated with structurally similar piperazine derivatives?

Piperazine analogs exhibit neurotropic , anti-inflammatory , or cardiotonic effects. For example, related compounds bind to serotonin or dopamine receptors, suggesting potential CNS applications. Activity is often screened via in vitro receptor-binding assays (e.g., radioligand displacement) and cell-based functional assays (e.g., cAMP modulation) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity in synthesis?

Utilize statistical experimental design (e.g., factorial or response surface methodology) to assess variables like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s integrated computational-experimental approach minimizes trial-and-error by predicting optimal conditions via quantum chemical calculations . Post-optimization, kinetic studies and Arrhenius plots can refine activation parameters .

Q. How to resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from impurities, assay variability, or structural ambiguities. Mitigation strategies:

  • Cross-validation : Replicate assays in multiple systems (e.g., HEK293 vs. CHO cells).
  • Structural confirmation : Use X-ray crystallography to rule out stereochemical discrepancies .
  • Computational docking : Compare binding poses across receptor isoforms (e.g., 5-HT₁A vs. 5-HT₂A) to explain selectivity differences .

Q. What mechanistic insights can be gained from computational modeling of this compound’s interactions?

  • Density Functional Theory (DFT) : Predicts reactive sites (e.g., cyclopropane ring strain) and stability under physiological pH .
  • Molecular Dynamics (MD) : Simulates membrane permeability and target binding kinetics (e.g., piperazine flexibility in receptor pockets) .
  • ADMET prediction : Estimates metabolic pathways (e.g., cytochrome P450 interactions) using tools like SwissADME .

Q. How to assess the compound’s stability under varying storage and experimental conditions?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.
  • Forced degradation studies : Expose the compound to heat, light, or humidity and monitor degradation via HPLC .
  • pH stability profiling : Incubate in buffers (pH 1–13) and quantify intact compound over time .

Methodological Resources

  • Synthesis Protocols : Refer to piperazine alkylation and crystallization techniques in .
  • Computational Tools : ICReDD’s reaction path search methods .
  • Analytical Standards : Impurity profiling guidelines from pharmacopeial sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.